Acétonitrile-d3

Vue d'ensemble

Description

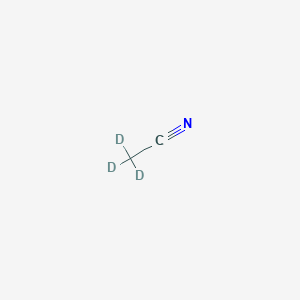

Acetonitrile-d3 (CD3CN), an organo deutero compound, is an α -deuterated alkyl nitrile. Its synthesis from acetonitrile by base-catalyzed exchange with deuterium oxide has been reported. Its molecular rotational friction coefficient has been determined by measuring 2H and 14N nuclear magnetic resonance spin–lattice relaxation times. Its orientational dynamics in nanoporous glasses has been studied using optical Kerr effect spectroscopy.

Acetonitrile-d3 (Trideuteroacetonitrile, CD3CN) is a deuterated NMR (Nuclear Magnetic Resonance) solvent. Molecular rotational friction coefficient and magnetic relaxation times (T1) for 14N and 2D of CD3CN have been determined. It participates as solvent during the synthesis of 2-phenylindole. It serves as solvent for 1H NMR (Proton Nuclear Magnetic Resonance) and 13C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral studies.

Applications De Recherche Scientifique

Synthèse organique

L'acétonitrile-d3 est couramment utilisé comme intermédiaire important dans la synthèse organique . Son utilisation répandue a conduit au développement de nouvelles méthodes de synthèse d'une variété de composés importants . Les réactions de conversion de l'acétonitrile en tant que bloc de construction sont devenues l'un des domaines les plus attractifs de la synthèse organique .

Conversions électrochimiques

L'this compound est bien adapté pour être utilisé comme solvant et réactif dans les réactions électrochimiques en raison de ses propriétés uniques . En particulier dans le domaine des conversions électrochimiques impliquant l'acétonitrile, en raison de sa bonne conductivité et de ses caractéristiques respectueuses de l'environnement, il est devenu un outil puissant et convaincant pour obtenir des composés azotés ou des composés contenant des nitriles .

Solvant RMN

L'this compound est largement utilisé dans les études de RMN (Résonance Magnétique Nucléaire) à haute résolution en raison de sa pureté chimique et isotopique élevée . Il sert de solvant pour les études spectrales de RMN 1H (Résonance Magnétique Nucléaire du Proton) et de RMN 13C (Résonance Magnétique Nucléaire du Carbone 13) .

Expériences de quantification RMNq

L'this compound a été utilisé comme solvant deutéré pour la dissolution d'un étalon interne et d'un échantillon dans des expériences de quantification RMNq (Résonance Magnétique Nucléaire Quantitative) .

Synthèse de la N-méthyl indolylfulgimide

L'this compound a également été utilisé comme solvant deutéré dans la synthèse de la N-méthyl indolylfulgimide, qui est étudiée à l'aide de la spectroscopie UV-pompe-IR-sonde .

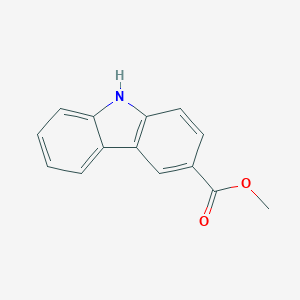

Synthèse du 2-phénylindole

L'this compound est utilisé comme solvant lors de la synthèse du 2-phénylindole

Mécanisme D'action

Target of Action

Acetonitrile-d3, also known as Trideuteroacetonitrile or CD3CN, is primarily used as a deuterated solvent . Its main target is the nuclear magnetic resonance (NMR) spectroscopy process . It is used in NMR studies due to its high chemical and isotopic purity .

Mode of Action

Acetonitrile-d3 interacts with its target, the NMR spectroscopy process, by providing a stable and chemically inert environment for the analysis . It is used to dissolve samples for NMR quantification experiments . The deuterium atoms in Acetonitrile-d3 replace the hydrogen atoms, reducing the background noise in NMR and enhancing the resolution of the spectra .

Biochemical Pathways

It has been used in the study of molecular motions of acetonitrile molecules in the solvation shell of lithium ions .

Result of Action

The primary result of Acetonitrile-d3’s action is the enhancement of NMR spectroscopy. By providing a deuterated environment, it allows for clearer and more precise NMR readings . This enables scientists to better understand the structure and properties of other molecules .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Acetonitrile-d3 is primarily used as a solvent in biochemical reactions. Its deuterated nature makes it particularly useful in NMR spectroscopy, where it can provide detailed information about the structure and dynamics of biomolecules .

Molecular Mechanism

The molecular mechanism of Acetonitrile-d3 primarily involves its role as a solvent in NMR spectroscopy. It does not directly interact with biomolecules, but rather provides a medium in which these molecules can be studied .

Temporal Effects in Laboratory Settings

In laboratory settings, Acetonitrile-d3 is valued for its stability. This allows for consistent results over time in NMR studies .

Propriétés

IUPAC Name |

2,2,2-trideuterioacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176547 | |

| Record name | (2H3)Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | (2H3)Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2206-26-0 | |

| Record name | Acetonitrile-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

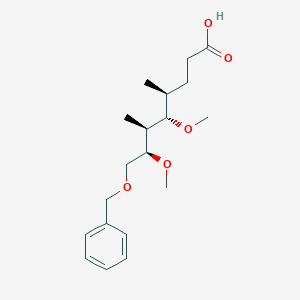

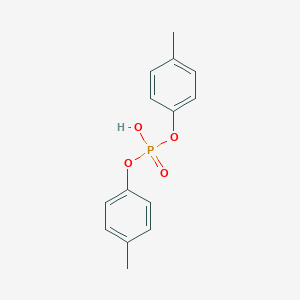

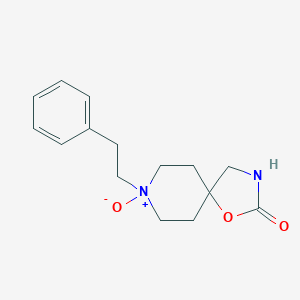

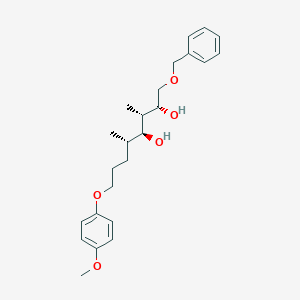

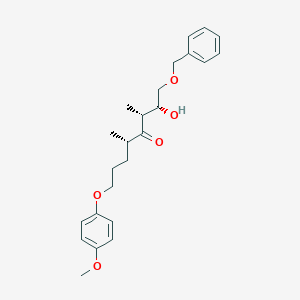

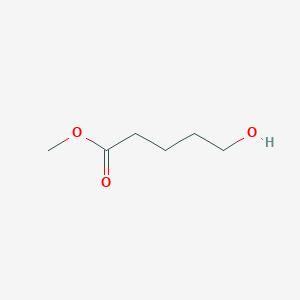

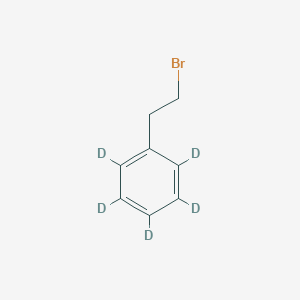

Synthesis routes and methods I

Procedure details

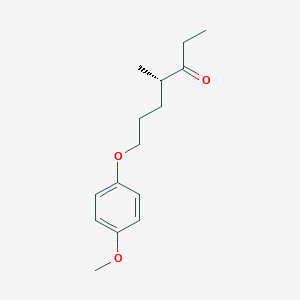

Synthesis routes and methods II

Procedure details

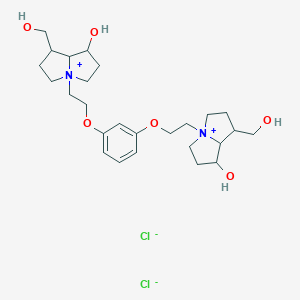

Synthesis routes and methods III

Procedure details

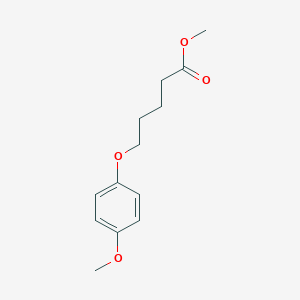

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)